molecular formula C15H26N4O2 B3173821 6-(1,4-Diazepan-1-yl)-1,3-diisopropylpyrimidine-2,4(1H,3H)-dione CAS No. 950275-82-8

6-(1,4-Diazepan-1-yl)-1,3-diisopropylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B3173821
CAS No.: 950275-82-8
M. Wt: 294.39 g/mol
InChI Key: JKJMNHOJDWICQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(1,4-Diazepan-1-yl)-1,3-diisopropylpyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a diazepane ring fused to a pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1,4-Diazepan-1-yl)-1,3-diisopropylpyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a diazepane derivative with a pyrimidine precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetonitrile to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient production processes.

Chemical Reactions Analysis

Types of Reactions

6-(1,4-Diazepan-1-yl)-1,3-diisopropylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while reduction could produce an alcohol.

Scientific Research Applications

6-(1,4-Diazepan-1-yl)-1,3-diisopropylpyrimidine-2,4(1H,3H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 6-(1,4-Diazepan-1-yl)-1,3-diisopropylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The diazepane ring can interact with enzymes or receptors, leading to modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-(1,4-Diazepan-1-yl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione
  • 6-(1,4-Diazepan-1-yl)-1,3-diethylpyrimidine-2,4(1H,3H)-dione

Uniqueness

6-(1,4-Diazepan-1-yl)-1,3-diisopropylpyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of isopropyl groups can affect the compound’s lipophilicity and its ability to interact with biological membranes.

Properties

IUPAC Name

6-(1,4-diazepan-1-yl)-1,3-di(propan-2-yl)pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N4O2/c1-11(2)18-13(17-8-5-6-16-7-9-17)10-14(20)19(12(3)4)15(18)21/h10-12,16H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKJMNHOJDWICQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC(=O)N(C1=O)C(C)C)N2CCCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(1,4-Diazepan-1-yl)-1,3-diisopropylpyrimidine-2,4(1H,3H)-dione
Reactant of Route 2
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6-(1,4-Diazepan-1-yl)-1,3-diisopropylpyrimidine-2,4(1H,3H)-dione
Reactant of Route 3
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6-(1,4-Diazepan-1-yl)-1,3-diisopropylpyrimidine-2,4(1H,3H)-dione
Reactant of Route 4
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6-(1,4-Diazepan-1-yl)-1,3-diisopropylpyrimidine-2,4(1H,3H)-dione
Reactant of Route 5
Reactant of Route 5
6-(1,4-Diazepan-1-yl)-1,3-diisopropylpyrimidine-2,4(1H,3H)-dione
Reactant of Route 6
6-(1,4-Diazepan-1-yl)-1,3-diisopropylpyrimidine-2,4(1H,3H)-dione

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